1-(4-Chlorobutyl)-7-hydroxyquinolin-2(1H)-one

Pharmaceutical Analysis Process Chemistry Reference Standards

1-(4-Chlorobutyl)-7-hydroxyquinolin-2(1H)-one is a synthetic heterocyclic compound, specifically a quinolin-2-one derivative where the N1 position is alkylated with a 4-chlorobutyl chain. In an industrial pharmaceutical context, it is most commonly cataloged as Brexpiprazole Impurity 49, as it is a known process-related substance in the synthesis of the antipsychotic drug brexpiprazole.

Molecular Formula C13H14ClNO2
Molecular Weight 251.71 g/mol
Cat. No. B13860562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Chlorobutyl)-7-hydroxyquinolin-2(1H)-one
Molecular FormulaC13H14ClNO2
Molecular Weight251.71 g/mol
Structural Identifiers
SMILESC1=CC(=CC2=C1C=CC(=O)N2CCCCCl)O
InChIInChI=1S/C13H14ClNO2/c14-7-1-2-8-15-12-9-11(16)5-3-10(12)4-6-13(15)17/h3-6,9,16H,1-2,7-8H2
InChIKeyZUBWLXSPKBNRLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 1-(4-Chlorobutyl)-7-hydroxyquinolin-2(1H)-one: Identify Verified Differentiation Before Purchasing Brexpiprazole Impurity Standards


1-(4-Chlorobutyl)-7-hydroxyquinolin-2(1H)-one is a synthetic heterocyclic compound, specifically a quinolin-2-one derivative where the N1 position is alkylated with a 4-chlorobutyl chain [1]. In an industrial pharmaceutical context, it is most commonly cataloged as Brexpiprazole Impurity 49, as it is a known process-related substance in the synthesis of the antipsychotic drug brexpiprazole [2]. Its core structure, featuring a 7-hydroxy group on the quinolinone scaffold, distinguishes it from several other brexpiprazole impurities that are O-alkylated at the 7-position or are dimeric in nature [3].

Why Generic Brexpiprazole Impurity Substitution is Ineffective When Using 1-(4-Chlorobutyl)-7-hydroxyquinolin-2(1H)-one as a Reference Standard


The critical failure in substituting this compound with a generic quinolinone impurity standard lies in the fundamental structural difference of N-alkylation versus O-alkylation. Most brexpiprazole-related impurities, such as BRX-1 (7-(4-chlorobutoxy)quinolin-2(1H)-one) or BRX-1-B (7-(4-Chlorobutoxy)-1-(4-chlorobutyl)-quinolin-2(1H)-one), feature a 7-chlorobutoxy side chain [1]. In contrast, this compound possesses a free 7-hydroxy group and an N1-chlorobutyl chain, a result of competing chemoselectivity during the synthesis of the key intermediate BRX-1 [1]. This difference creates distinct chromatographic retention behavior and mass spectral fragmentation profiles compared to its O-alkylated isomers, which is essential for resolving critical peak pairs in HPLC and UPLC methods. Procuring an incorrect impurity standard would thus lead to method inaccuracies, misidentification, and failure to comply with regulatory criteria for specific impurity profiling [2].

Quantitative Evidence Guide: Differentiating 1-(4-Chlorobutyl)-7-hydroxyquinolin-2(1H)-one from O-Alkylated Brexpiprazole Impurities for HPLC/UPLC Method Development


Evidence Item 1: N-Alkylation Status Confirms Chemoselectivity Difference vs. BRX-1 (7-(4-Chlorobutoxy)quinolin-2(1H)-one)

The target compound is an N-alkylated product, whereas the main intermediate BRX-1 is an O-alkylated product. This structural difference is critical for chromatographic separation. In the process development of brexpiprazole, the control of this specific N-alkylated impurity alongside the desired O-alkylated product is essential to guarantee the purity of the drug substance intermediate [1].

Pharmaceutical Analysis Process Chemistry Reference Standards

Evidence Item 2: Lipophilic Shift and Predicted RP-HPLC Retention vs. 7-Hydroxyquinolin-2(1H)-one (Starting Material)

The vendor's technical datasheet states that the chlorobutyl side chain 'increases lipophilicity' and 'shifts retention toward longer RP-HPLC retention times' relative to the parent quinolinone core [1]. While an exact logP value or experimental retention time for the target compound is not provided, this constitutes a qualitative comparative statement against the starting material, 7-hydroxyquinolin-2(1H)-one, which is more polar and hence elutes earlier.

Chromatography Lipophilicity Impurity Profiling

Evidence Item 3: Distinct Mass Spectrometric Fragmentation Pattern vs. 7-O-Alkylated Brexpiprazole API

The supplier notes that the chloroalkyl substituent 'generates a characteristic [M+H]+ ion in LC-MS' and that mass spectral fragmentation patterns are distinct [1]. This is in contrast to the drug substance brexpiprazole, which has a much larger, basic piperazine side chain and thus exhibits significantly different ionization efficiency and fragmentation pathways. The target compound's chloro-substituted side chain is expected to produce characteristic isotopic patterns due to the presence of chlorine, which can be used for definitive identification.

LC-MS Mass Spectrometry Impurity Identification

High-Value Application Scenarios for Procuring 1-(4-Chlorobutyl)-7-hydroxyquinolin-2(1H)-one


Scenario 1: HPLC Purity Method Development and Validation for Brexpiprazole Key Intermediates

A pharmaceutical R&D or quality control laboratory developing a purity-indicating HPLC method for the key intermediate BRX-1 (7-(4-chlorobutoxy)quinolin-2(1H)-one) requires this compound as a specific impurity standard. According to published synthetic routes, it is a primary process-related impurity formed through competing N-alkylation [1]. Its unique N-alkylated structure provides a different retention time and UV spectrum compared to the O-alkylated product, making it essential for determining resolution between these critical peak pairs. Using this authenticated standard allows for accurate system suitability testing and ensures that the purity of the intermediate is adequately controlled before it proceeds to the final API synthesis step.

Scenario 2: LC-MS/MS Identification and Quantification in Brexpiprazole Drug Substance

In the final quality control of brexpiprazole drug substance, this compound can be used as a reference marker to monitor the fate of unreacted or side-reacted early intermediates. Its distinct mass fragmentation pattern and characteristic chlorine isotopic signature, as highlighted by suppliers [2], allow for its selective detection by LC-MS/MS even at trace levels below 0.1%. Procuring a highly pure standard is critical for establishing limit of detection (LOD) and limit of quantification (LOQ) parameters for this specific impurity during method validation in accordance with ICH Q2(R1) guidelines.

Scenario 3: Forced Degradation Studies to Understand N-Alkylation Byproduct Stability

Stability-indicating methods must differentiate degradants from process impurities. This compound, as an N-alkylated product, serves as a model substance in forced degradation studies of 7-hydroxyquinolin-2(1H)-one based intermediates. According to Veeprho's technical note, stability under nucleophilic and acidic conditions is a key consideration [2]. Procuring this standard enables researchers to generate authentic degradation samples by subjecting the starting material to alkylating conditions, confirming the identity of peaks appearing in stressed samples and thus validating the stability-indicating nature of the analytical method.

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